![molecular formula C12H11N5 B5704225 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine CAS No. 111098-20-5](/img/structure/B5704225.png)
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine
Overview
Description
“N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine” is a compound containing a benzotriazole and a pyridinamine group. Benzotriazole is a heterocyclic compound with the formula C6H5N3. It is a colorless solid that is used mainly as a corrosion inhibitor . Pyridinamine, also known as aminopyridine, is a group of organic compounds with the formula H2NC5H4N. They are structural isomers and are used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzotriazole ring attached to a pyridinamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the benzotriazole and pyridinamine groups. Benzotriazoles are known to participate in various types of reactions, including nucleophilic substitutions and palladium-catalyzed cross couplings . Pyridinamines, on the other hand, are basic and can undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of a benzotriazole group could potentially increase the compound’s stability and resistance to oxidation .Scientific Research Applications
Synthesis of Heterocycles and Benzannelated Compounds
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine is utilized in the synthesis of various heterocyclic compounds. For example, it is used in the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. These compounds are synthesized through heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores, demonstrating its versatility in organic synthesis (Katritzky et al., 2000).
Production of Hexahydropyrimidines and Tetrahydroquinazolines
This compound is also instrumental in creating hexahydropyrimidines and tetrahydroquinazolines. For instance, 1-Benzotriazolylmethyl-3-propylhexahydropyrimidine and 1,3-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinazoline are prepared through reactions involving N-propyl-1,3-propanediamine or 2-aminobenzylamine. These methods yield N,N'-unsymmetrically substituted hexahydropyrimidines and tetrahydroquinazolines in high yields (Katritzky et al., 2002).
Anticancer Activity in Zn(II) Complexes
In medicinal chemistry, benzotriazole-based derivatives have been incorporated in Zn(II) complexes, showing potential anticancer activity. A study found that these complexes exhibit significant cytotoxic properties in vitro against various carcinoma cells. Their interactions with DNA and their role in inducing apoptosis in certain cell lines further highlight their potential in cancer research (Zhao et al., 2015).
Synthesis of N-substituted Heterocycles
N-(Benzotriazol-1-ylmethyl)-indole, pyrrole, carbazole, and benzimidazole, along with their methylene group-substituted analogs, can be converted into N-substituted heterocycles using this compound. This transformation is achieved through the use of lithium aluminum hydride or Grignard reagents, showcasing the compound's role in producing a variety of organic structures (Katritzky et al., 1993).
Corrosion Inhibition
Beyond organic synthesis and medicinal chemistry, benzotriazole derivatives, including N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine, are explored for their role in corrosion inhibition. They have been found effective in preventing the corrosion of metals like copper in acidic mediums. The effectiveness of these compounds as corrosion inhibitors depends on their concentration and the nature of the inhibitors (Khaled et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-6-11-10(5-1)15-16-17(11)9-14-12-7-3-4-8-13-12/h1-8H,9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWGESQZWEGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259127 | |
Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine | |
CAS RN |
111098-20-5 | |
Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111098-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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